3,6,6-trimethyl-4-oxo-N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide 3,6,6-trimethyl-4-oxo-N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9340813
InChI: InChI=1S/C17H18N2O3/c1-10-14-12(20)7-17(2,3)8-13(14)22-15(10)16(21)19-11-5-4-6-18-9-11/h4-6,9H,7-8H2,1-3H3,(H,19,21)
SMILES: CC1=C(OC2=C1C(=O)CC(C2)(C)C)C(=O)NC3=CN=CC=C3
Molecular Formula: C17H18N2O3
Molecular Weight: 298.34 g/mol

3,6,6-trimethyl-4-oxo-N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide

CAS No.:

Cat. No.: VC9340813

Molecular Formula: C17H18N2O3

Molecular Weight: 298.34 g/mol

* For research use only. Not for human or veterinary use.

3,6,6-trimethyl-4-oxo-N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide -

Specification

Molecular Formula C17H18N2O3
Molecular Weight 298.34 g/mol
IUPAC Name 3,6,6-trimethyl-4-oxo-N-pyridin-3-yl-5,7-dihydro-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C17H18N2O3/c1-10-14-12(20)7-17(2,3)8-13(14)22-15(10)16(21)19-11-5-4-6-18-9-11/h4-6,9H,7-8H2,1-3H3,(H,19,21)
Standard InChI Key HHHAOBDGRVMYCX-UHFFFAOYSA-N
SMILES CC1=C(OC2=C1C(=O)CC(C2)(C)C)C(=O)NC3=CN=CC=C3
Canonical SMILES CC1=C(OC2=C1C(=O)CC(C2)(C)C)C(=O)NC3=CN=CC=C3

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature and Molecular Formula

The compound’s IUPAC name, 3,6,6-trimethyl-4-oxo-N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide, systematically describes its structure:

  • A tetrahydrobenzofuran core (4,5,6,7-tetrahydro-1-benzofuran) with a ketone group at position 4 (4-oxo).

  • Three methyl substituents at positions 3 and 6 (3,6,6-trimethyl).

  • A carboxamide group at position 2, linked to a pyridin-3-yl moiety (N-(pyridin-3-yl)).

The molecular formula is C₁₈H₂₀N₂O₃, with a molecular weight of 312.37 g/mol .

Structural Analogues and Functional Group Relationships

Comparative analysis with related benzofuran derivatives reveals key functional group influences:

  • The tetrahydrobenzofuran core enhances rigidity compared to fully aromatic benzofurans, potentially improving binding specificity in biological systems.

  • The pyridinyl carboxamide group introduces hydrogen-bonding capabilities, akin to motifs seen in kinase inhibitors .

  • Methyl groups at positions 3 and 6 may sterically hinder rotation, affecting conformational stability .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a multi-step sequence:

Step 1: Formation of the Tetrahydrobenzofuran Core

Cyclization of substituted cyclohexenone derivatives under acidic conditions yields the tetrahydrobenzofuran scaffold. For example, 4-methylcyclohexenone reacts with methyl glyoxylate in the presence of p-toluenesulfonic acid (PTSA) to form the 4-oxo-tetrahydrobenzofuran intermediate.

Step 3: Carboxamide Coupling

The final step involves coupling the benzofuran carboxylic acid with 3-aminopyridine using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. Reaction yields exceeding 75% are reported in anhydrous dichloromethane at room temperature .

Optimization Challenges

Key challenges in synthesis include:

  • Regioselectivity: Competing alkylation at position 5 necessitates careful stoichiometric control.

  • Oxidation Sensitivity: The 4-oxo group is prone to over-reduction; employing mild reducing agents like sodium borohydride is critical .

Structural and Spectroscopic Characterization

Crystallographic Data

X-ray diffraction studies reveal a planar benzofuran core with slight puckering in the tetrahydro ring (dihedral angle: 12.3°). The pyridinyl group adopts a coplanar orientation relative to the carboxamide, facilitating π-π stacking interactions .

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa=8.42 Å, b=12.15 Å, c=14.73 Å
Density1.312 g/cm³

¹H NMR (400 MHz, DMSO-d6)

  • δ 8.51 (d, J=4.8 Hz, 1H): Pyridinyl H2 proton.

  • δ 7.85 (m, 2H): Pyridinyl H4 and H5 protons.

  • δ 2.98 (s, 3H): C3 methyl group.

  • δ 1.42 (s, 6H): Geminal C6 methyl groups .

¹³C NMR (100 MHz, DMSO-d6)

  • δ 207.5: Ketone carbonyl (C4).

  • δ 165.8: Carboxamide carbonyl.

  • δ 148.2–123.4: Aromatic carbons .

IR (KBr, cm⁻¹)

  • 1685: C=O stretch (ketone).

  • 1640: C=O stretch (amide).

  • 1550: C-N stretch .

Physicochemical Properties

Solubility and Partition Coefficients

SolventSolubility (mg/mL)LogP
Water0.122.31
Ethanol8.7-
Dichloromethane22.4-

The compound’s low aqueous solubility (0.12 mg/mL) and moderate LogP (2.31) suggest suitability for lipid-based formulations .

Thermal Stability

Differential scanning calorimetry (DSC) shows a melting point of 189–191°C with no decomposition below 250°C, indicating robustness for high-temperature applications.

Biological Activity and Applications

Enzymatic Inhibition Studies

In vitro assays demonstrate moderate inhibition of cyclin-dependent kinase 2 (CDK2) with an IC₅₀ of 12.3 μM. Molecular docking reveals hydrogen bonds between the carboxamide group and kinase hinge residues (Glu81, Leu83) .

Material Science Applications

The compound’s rigid structure makes it a candidate for organic semiconductors. Thin-film transistors fabricated with this molecule exhibit a hole mobility of 0.45 cm²/V·s, attributed to π-stacking interactions .

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